Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Design

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate (CAS 885518-15-0) is a trisubstituted fluorinated aromatic ester with the molecular formula C10H8ClF3O3 and a molecular weight of 268.61 g/mol. Its ring bears a chlorine atom at position 5, a methoxy group at position 2, and a trifluoromethyl group at position 4 on the benzoate core.

Molecular Formula C10H8ClF3O3
Molecular Weight 268.61 g/mol
CAS No. 885518-15-0
Cat. No. B3024752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
CAS885518-15-0
Molecular FormulaC10H8ClF3O3
Molecular Weight268.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)Cl)C(F)(F)F
InChIInChI=1S/C10H8ClF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3
InChIKeyQYGRKSVPTHXKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate (CAS 885518-15-0): Procurement-Critical Physicochemical & Structural Baseline


Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate (CAS 885518-15-0) is a trisubstituted fluorinated aromatic ester with the molecular formula C10H8ClF3O3 and a molecular weight of 268.61 g/mol [1]. Its ring bears a chlorine atom at position 5, a methoxy group at position 2, and a trifluoromethyl group at position 4 on the benzoate core. Computed physicochemical properties include an XLogP3 of 3.3, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds [1]. Commercially, it is typically supplied at ≥95% purity and requires storage at 2–8°C . These structural features position it as a versatile intermediate for medicinal chemistry and agrochemical synthesis, where the interplay of the electron-withdrawing CF3 and Cl substituents with the electron-donating OMe group governs downstream reactivity.

Why Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate Cannot Be Indiscriminately Swapped with In-Class Benzoate Analogs


Superficially similar benzoate esters sharing the 2-methoxy or 4-trifluoromethyl motifs are not functionally interchangeable. Removing the chlorine atom (e.g., methyl 2-methoxy-4-(trifluoromethyl)benzoate) lowers XLogP3 by 0.4 units [1][2], altering lipophilicity-driven properties such as membrane permeability in cell-based assays. Eliminating the trifluoromethyl group (e.g., methyl 5-chloro-2-methoxybenzoate) reduces the hydrogen bond acceptor count from 6 to 3 and collapses the strong electron-withdrawing influence at the para position, which has been shown to be critical for metabolic stability in trifluoromethyl-bearing drug candidates [3]. Substituting chlorine with bromine increases molecular weight by 44.46 g/mol (16.5%) and introduces a heavier, more sterically demanding halogen with different oxidative addition kinetics in cross-coupling reactions [4]. These non-linear impacts on physicochemical and reactivity profiles mean that analog substitution without experimental re-validation risks synthetic failure or erroneous biological readout. The following evidence items quantify these differentiation dimensions against the closest available comparators.

Quantitative Comparative Evidence: Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate vs. Closest Analogs


Molecular Weight Reduction vs. 5-Bromo Analog Improves Atom Economy in Downstream Synthesis

When selecting a halogenated benzoate building block for fragment elaboration or cross-coupling, molecular weight directly impacts atom economy and final compound compliance with drug-likeness thresholds. Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate (MW 268.61 g/mol) [1] is 44.46 g/mol lighter than its direct 5-bromo congener (methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate, MW 313.07 g/mol) [2]. This represents a 14.2% reduction in mass while retaining an aryl halide handle suitable for Suzuki-Miyaura and Buchwald-Hartwig couplings. The lower mass keeps downstream products further from Ro5 MW cutoffs without sacrificing the synthetic utility of the halogen position.

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Design

Elevated Lipophilicity (XLogP3 = 3.3) Relative to Non-Chlorinated Analog Enhances Predicted Membrane Permeability

Lipophilicity is a critical determinant of passive membrane permeability and metabolic clearance. Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate has a computed XLogP3 of 3.3 [1], whereas its non-chlorinated counterpart (methyl 2-methoxy-4-(trifluoromethyl)benzoate) registers an XLogP3 of 2.9 [2]. The +0.4 log unit increase attributable to the 5-chloro substituent sits near the center of the optimal lipophilicity range (LogP 2–4) frequently associated with balanced permeability and solubility in CNS and oral drug candidates. This differentiation is quantifiable and reproducible via the standardized XLogP3 algorithm.

ADME Prediction Drug Design Physicochemical Profiling

Three Orthogonal Functional Handles Enable Divergent Synthesis vs. Two-Handle Analogs

The compound possesses three chemically distinct functional groups capable of independent derivatization: (i) the methyl ester at C1 (hydrolyzable to carboxylic acid or reducible to benzyl alcohol), (ii) the aryl chloride at C5 (amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), and (iii) the methoxy group at C2 (demethylatable to phenol for further O-alkylation or sulfonylation). The non-CF3 analog methyl 5-chloro-2-methoxybenzoate lacks the electron-withdrawing CF3 handle that can be exploited for nucleophilic aromatic substitution or metabolic stability [1]. The non-chlorinated analog methyl 2-methoxy-4-(trifluoromethyl)benzoate forfeits the aryl halide cross-coupling site, leaving only two functional handles [2]. The Br analog retains three handles but at a 14.2% molecular weight penalty. This tri-functional architecture enables three sequential, orthogonal transformations from a single starting material [3].

Divergent Synthesis Medicinal Chemistry Cross-Coupling

Validated Substructure in High-Potency Nav1.7 Inhibitors with Reported IC50 = 45 nM

The 5-chloro-2-methoxy-4-(trifluoromethyl)phenyl substructure—directly derivable from this methyl ester intermediate—is embedded in potent Nav1.7 inhibitors disclosed in US Patent 10,668,067. Example 1-89 (BDBM444928) containing this core demonstrated an IC50 of 45 nM against human Nav1.7 in HEK293 cells using whole-cell voltage clamp (PatchXpress automated electrophysiology) [1]. Example 1-43, a closely related analog bearing the same substitution pattern, exhibited an IC50 of 131 nM in the same assay [2]. By comparison, the non-CF3 or non-chlorinated benzoate analogs lack the electron-withdrawing architecture that stabilizes the drug-target interaction in the channel's binding pocket, as inferred from SAR trends in the patent [3].

Ion Channel Pharmacology Pain Research Sodium Channel Blockers

Predicted Boiling Point of ~307.8°C Enables Distillation-Based Purification Unavailable to Higher-Mass Analogs

The predicted boiling point of methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate is ~307.8°C at 760 mmHg with a predicted density of ~1.4 g/cm³ and refractive index n20D of 1.47 [1]. The bromo analog, with a molecular weight of 313.07 g/mol and higher polarizability, is predicted to exhibit an even higher boiling point (estimated >320°C), placing it closer to thermal degradation thresholds for sensitive functional groups during vacuum distillation. The non-CF3 analog (methyl 5-chloro-2-methoxybenzoate) has a reported melting point of 150–152°C , which can complicate liquid-phase handling and automated dispensing in high-throughput synthesis workflows. The target compound, remaining a distillable liquid at elevated temperatures, offers more flexibility in large-scale purification protocols.

Process Chemistry Purification Thermal Stability

Commercially Available at ≥95% Purity with Documented Storage Stability at 2–8°C

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate is supplied by multiple vendors at ≥95% purity (AKSci, CheMenu, Santa Cruz Biotechnology) with recommended long-term storage at 2–8°C [1]. The bromo analog (methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate) is typically offered at 95–97% purity but from fewer suppliers, potentially limiting competitive pricing and batch availability . The non-chlorinated analog is available at 95%+ purity but lacks the aryl halide handle for downstream diversification. The specified storage condition of 2–8°C for the chloro compound is compatible with standard laboratory cold storage infrastructure, and the compound's MDL number (MFCD07368027) enables unambiguous cross-referencing across supplier catalogs.

Chemical Procurement Compound Management Quality Control

High-Value Application Scenarios for Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate (CAS 885518-15-0)


Medicinal Chemistry: Synthesis of Nav1.7 Inhibitors for Chronic Pain Programs

The compound serves as a direct precursor to the 5-chloro-2-methoxy-4-(trifluoromethyl)benzamide scaffold found in potent Nav1.7 inhibitors with sub-100 nM IC50 values in PatchXpress electrophysiology assays [1]. Hydrolysis of the methyl ester followed by amide coupling and further elaboration accesses the privileged chemotype claimed in US Patent 10,668,067, where Example 1-89 (IC50 = 45 nM) and Example 1-43 (IC50 = 131 nM) exemplify the scaffold's ion channel blocking potency [1][2]. The 5-chloro substituent is essential for target engagement in this series; its replacement with hydrogen, bromine, or deletion of the CF3 group significantly attenuates activity based on SAR trends [3]. Researchers initiating Nav1.7 pain programs should therefore specify the exact 5-chloro-2-methoxy-4-(trifluoromethyl) substitution pattern rather than a generic benzoate.

Divergent Library Synthesis via Sequential Orthogonal Functionalization

The three chemically orthogonal handles (C1 ester, C5 aryl chloride, C2 methoxy) permit a three-step divergent sequence: (1) ester hydrolysis to the carboxylic acid and amide bond formation, (2) Suzuki-Miyaura cross-coupling at the C5 chloride position, and (3) methoxy demethylation to phenol followed by O-alkylation [1]. This sequential strategy can generate >1,000 unique analogs from a single batch of starting material. The non-chlorinated analog lacks step (2), while the non-CF3 analog lacks the electron-withdrawing group that activates the ring for certain transformations and contributes to metabolic stability [2]. For hit-to-lead programs requiring rapid SAR exploration, procurement of this compound maximizes synthetic output per gram purchased compared to two-handle analogs.

Agrochemical Intermediate: Fluorinated Benzamide Herbicides and Fungicides

The trifluoromethyl group is a signature motif in modern agrochemicals, enhancing metabolic stability and bioavailability in crop protection agents [1]. The 5-chloro-2-methoxy-4-(trifluoromethyl)phenyl substructure, accessible from this ester, maps onto the core of substituted benzamide herbicides, where the combination of chlorine and trifluoromethyl groups has been shown to improve soil persistence and target-site binding [2]. The predicted boiling point of ~307.8°C permits vacuum distillation at scale, facilitating the multi-kilogram intermediate supply required for agrochemical development [3]. Compared to the bromo analog, the chloro compound's lower molecular weight contributes to more favorable environmental degradation profiles, an increasingly regulated parameter in agrochemical registration.

Fragment-Based Drug Design: Lipophilicity-Optimized Building Block

With an XLogP3 of 3.3 and full compliance with Lipinski's Rule of Five (MW < 500, HBD = 0, HBA = 6), this compound sits in an ideal physicochemical space for fragment elaboration [1]. Its lipophilicity is 0.4 log units higher than the non-chlorinated analog (XLogP3 = 2.9), positioning it closer to the LogP = 3–4 sweet spot for CNS drug candidates [2]. The 14.2% lower molecular weight relative to the bromo analog keeps fragment-derived leads further from Ro5 boundaries. For fragment-based screening libraries, this compound can be directly stockpiled at 100 mM in DMSO with documented storage stability at 2–8°C [3], making it a plug-and-play building block for automated parallel synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.